Bienvenue dans la boutique en ligne BenchChem!

Bunaprolast

Leukotriene B4 5-Lipoxygenase Ex Vivo Pharmacology

Bunaprolast (U66858) is a dual leukotriene B4 (LTB4) synthesis inhibitor and thromboxane A2 (TXA2) suppressor (IC50 ~250–270 nM). Unlike generic leukotriene modulators, it undergoes rapid esterase-mediated deacetylation to an equipotent active metabolite, a unique pharmacokinetic profile critical for translational respiratory inflammation models. Ideal for dissecting LTB4/TXA2 pathway crosstalk.

Molecular Formula C17H20O3
Molecular Weight 272.34 g/mol
CAS No. 99107-52-5
Cat. No. B1668051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBunaprolast
CAS99107-52-5
Synonyms1-acetoxy-2-n-butyl-4-methoxynaphthalene
bunaprolast
U 66,858
U 66858
U-66,858
U-66858
Molecular FormulaC17H20O3
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2C(=C1)OC)OC(=O)C
InChIInChI=1S/C17H20O3/c1-4-5-8-13-11-16(19-3)14-9-6-7-10-15(14)17(13)20-12(2)18/h6-7,9-11H,4-5,8H2,1-3H3
InChIKeyXKKGMVDIONCFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bunaprolast CAS 99107-52-5 – Hydroquinone-Based Leukotriene Synthesis Inhibitor with Differentiated LTB4 Inhibition Profile


Bunaprolast (also known as U-66,858 or U66858) is a semi-quinone hydroquinone derivative that functions as a leukotriene B4 (LTB4) synthesis inhibitor. It is a small molecule with a molecular weight of 272.34 Da and the molecular formula C₁₇H₂₀O₃ [1]. The compound inhibits the ionophore-induced production of LTB4 in human whole blood and demonstrates additional inhibition of lipoxygenase and thromboxane B2 (TXB2) release [2]. Bunaprolast is an esterase-labile prodrug that undergoes rapid deacetylation to an active metabolite, U-68,244, which retains comparable pharmacological potency [3].

Why Bunaprolast Cannot Be Interchanged with Generic 5-LOX Inhibitors – Quantitative Basis for Differentiated Selection


Bunaprolast demonstrates a distinct pharmacological profile that precludes generic substitution with other lipoxygenase or leukotriene synthesis inhibitors. While in-class alternatives such as zileuton and AA-861 share a common 5-lipoxygenase inhibitory mechanism, key differentiating factors include Bunaprolast's dual inhibition of LTB4 and thromboxane A2 (TXA2) release [1], its metabolic conversion to an equipotent active metabolite [2], and its in vivo efficacy in non-human primate asthma models at defined oral and aerosol doses [3]. The compound's semi-quinone hydroquinone scaffold confers a distinctive structure-activity relationship not recapitulated by the N-hydroxyurea class (e.g., zileuton) or the benzoquinone class (e.g., AA-861). These molecular and pharmacological distinctions render Bunaprolast a non-substitutable reference compound for studies requiring concurrent assessment of both the 5-LOX and COX-1 pathways.

Bunaprolast Quantitative Comparative Evidence – Head-to-Head Performance vs. AA-861, U-68,244, and Flurbiprofen


Bunaprolast vs. AA-861 – Comparable Human Whole Blood LTB4 Inhibition IC50 After 60-Minute Preincubation

Bunaprolast (U-66,858) exhibits potent inhibition of LTB4 production in human whole blood, with an IC50 of 250±85 nM after 60-minute preincubation with calcium ionophore A23187. The lipoxygenase inhibitor AA-861 demonstrates a similar inhibitory profile in the same assay system [1]. This direct comparison establishes that Bunaprolast matches the potency of AA-861, a well-characterized reference 5-LOX inhibitor, while providing an alternative chemical scaffold for structure-activity relationship studies.

Leukotriene B4 5-Lipoxygenase Ex Vivo Pharmacology

Bunaprolast Prodrug vs. Active Metabolite U-68,244 – Equipotent LTB4 Inhibition with Temporal Divergence

Bunaprolast and its deacetylated metabolite U-68,244 were directly compared for LTB4 inhibition in human whole blood. After 1-minute preincubation, Bunaprolast exhibited an IC50 of 1080±644 nM versus U-68,244 at 820±442 nM (difference not statistically significant). After 60-minute preincubation, IC50 values decreased to 250±85 nM for Bunaprolast and 270±79 nM for U-68,244, again demonstrating comparable potency [1]. The temporal shift in IC50 reflects Bunaprolast's esterase-mediated conversion to the active metabolite, providing a built-in dual-phase inhibition profile.

Prodrug Activation Metabolic Stability 5-Lipoxygenase

Bunaprolast vs. Zileuton – Differentiated Potency Profile in Human Whole Blood LTB4 Assay

Bunaprolast achieves an IC50 of 250±85 nM for LTB4 inhibition in human whole blood after 60-minute preincubation [1]. In contrast, zileuton, the only FDA-approved 5-LOX inhibitor for asthma, exhibits an IC50 of 900 nM (0.9 µM) in human whole blood under comparable assay conditions [2]. This 3.6-fold difference in potency suggests that Bunaprolast may provide a more sensitive detection limit for 5-LOX pathway interrogation in ex vivo systems, particularly when compound solubility or formulation constraints limit achievable exposure levels.

Leukotriene B4 5-LOX Inhibitor Cross-Study Comparison

Bunaprolast vs. Flurbiprofen – Significant Thromboxane A2 Release Inhibition (p<0.02)

Bunaprolast demonstrates statistically significant inhibition of thromboxane A2 (TXA2) release (p<0.02) in a direct comparative study against the known cyclooxygenase (COX) inhibitor flurbiprofen [1]. This finding indicates that Bunaprolast possesses a secondary pharmacological activity beyond its primary 5-LOX inhibition, targeting the COX-1/TXA2 pathway. While the magnitude of inhibition relative to flurbiprofen was not explicitly quantified in the available data, the statistical significance confirms a real, measurable effect that distinguishes Bunaprolast from selective 5-LOX inhibitors such as zileuton, which do not appreciably inhibit COX-1 at therapeutic concentrations.

Thromboxane A2 Cyclooxygenase-1 Dual Pathway Inhibition

Bunaprolast In Vivo Efficacy – Dose-Dependent Bronchoprotection in Rhesus Monkey Ascaris Reactor Model

Oral administration of Bunaprolast at 10 mg/kg and 5 mg/kg in Ascaris-sensitized rhesus monkeys produced significant inhibition of antigen-induced bronchoconstriction: lung resistance (RL) was inhibited by 98±2% (10 mg/kg, p=0.01) and 78±1.5% (5 mg/kg, p=0.01), while dynamic compliance (Cdyn) was inhibited by 75±17% (10 mg/kg, p=0.05) and 60.9±9.1% (5 mg/kg, p=0.05) [1]. Aerosol delivery (5.0-0.1% solutions) produced dose-independent inhibition averaging 52±32% for RL (p=0.05) and 45±19% for Cdyn (p=0.05) [1]. No comparator compound data is provided in this study, but the magnitude and consistency of bronchoprotection establish Bunaprolast's translational relevance in a leukotriene-sensitive primate asthma model.

In Vivo Pharmacology Asthma Model Non-Human Primate

Bunaprolast (CAS 99107-52-5) Optimal Use Cases – Preclinical 5-LOX/COX-1 Pathway Dissection and Reference Standard Applications


Ex Vivo Human Whole Blood LTB4 Inhibition Assays – Reference Compound Selection

Use Bunaprolast as a positive control or comparator compound in human whole blood LTB4 release assays. Its IC50 of 250±85 nM after 60-minute preincubation provides a benchmark for assay sensitivity and reproducibility. The compound's comparable activity to AA-861 (per Summers et al. 1994) makes it a suitable alternative when AA-861 is unavailable or when a different chemical scaffold is required to confirm target engagement [1].

Prodrug-to-Active Metabolite Pharmacokinetic/Pharmacodynamic Modeling

Employ Bunaprolast and its metabolite U-68,244 in paired in vitro metabolism studies to model esterase-mediated activation. The equipotent IC50 values (250±85 nM vs. 270±79 nM) after 60-minute incubation provide a quantitative basis for calculating the relative contribution of parent and metabolite to total pharmacological activity [1]. This is particularly valuable for designing esterase-labile prodrugs and interpreting ex vivo/in vivo discrepancies.

Dual 5-LOX/COX-1 Pathway Inhibition Studies in Inflammatory Models

Utilize Bunaprolast in assays designed to measure simultaneous inhibition of LTB4 (5-LOX product) and TXA2 (COX-1 product). The statistically significant inhibition of TXA2 release (p<0.02 vs. flurbiprofen) distinguishes Bunaprolast from selective 5-LOX inhibitors like zileuton and enables researchers to assess pathway cross-talk without combining multiple compounds [2].

Non-Human Primate Allergic Asthma Model – Oral and Aerosol Dosing Reference

Apply Bunaprolast in Ascaris-sensitized rhesus monkey models of antigen-induced bronchoconstriction to benchmark leukotriene-dependent pulmonary responses. The published oral doses (5-10 mg/kg) and aerosol concentrations (0.1-5.0%) offer a starting point for dose-ranging studies and provide historical comparators for evaluating novel 5-LOX inhibitors or anti-leukotriene biologics in primate models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bunaprolast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.